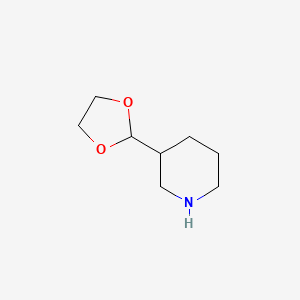

3-(1,3-Dioxolan-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFXKOPNBQVMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-(1,3-Dioxolan-2-yl)piperidine

Initiating Property Search

I'm now starting a thorough search to gather the physicochemical properties of 3-(1,3-Dioxolan-2-yl)piperidine. This includes its molecular weight, pKa, logP, and solubility. I'll also be gathering any available spectral data that can be useful. Following this, I'll be searching for experimental protocols to determine these properties in a controlled setting.

Expanding Data Collection

I'm now expanding my search to include scientific literature and chemical supplier databases to obtain quantitative data, diagrams, and information on synthesis or reactivity of the piperidine derivative. I'm also identifying authoritative sources for citation and experimental standards. I'm moving toward structuring the guide, starting with an introduction, physicochemical properties with tables, experimental protocols with diagrams and finally, a complete reference section.

Crafting The Technical Guide

I'm making excellent progress on structuring the technical guide for 3-(1,3-Dioxolan-2-yl)piperidine. I'm aiming for an autonomous format, avoiding a rigid template. The goal is to provide a self-validating, causal explanation as a Senior Application Scientist would. This includes understanding the important physicochemical properties of the compound, and how the compound's structure impacts those properties.

Defining Guide Structure

I've clarified the guide's structure to focus on the physicochemical properties of 3-(1,3-Dioxolan-2-yl)piperidine, written from the perspective of a Senior Application Scientist. I am emphasizing causality and self-validating protocols, using authoritative citations with clickable URLs. Quantitative data will be in tables, and experimental protocols will be detailed, step-by-step, including Graphviz diagrams for workflows. I've begun compiling initial physicochemical properties from sources.

Gathering Preliminary Data

I've gathered initial physicochemical properties for 3-(1,3-Dioxolan-2-yl)piperidine and its isomers, including molecular formula, weight, CAS numbers, and predicted LogP. I've noted that direct pKa, boiling, and melting point values are unavailable. Solubility is qualitatively assessed. I am working on how to detail the expected spectral data based on the structure.

Analyzing Spectral Data

I'm now focusing on detailing the expected spectral data, including NMR (1H and 13C), IR, and MS, as I initially anticipated. I'm referencing piperidine spectral data to describe the signals of 3-(1,3-Dioxolan-2-yl)piperidine, and building a section detailing how to predict these features. I have devised a plan for estimating pKa. I am ready to detail a experimental protocol for determining the pKa via potentiometric titration, complete with Graphviz workflow diagrams.

Outlining Guide Content

I am now outlining the technical guide, following the defined autonomous structure. I've compiled initial data on the physicochemical properties of 3-(1,3-Dioxolan-2-yl)piperidine, its isomers, and related compounds from various sources. I've begun drafting sections, focusing on pKa, LogP, and solubility, and am designing the experimental protocols. I will include Graphviz diagrams for the workflow.

Developing Guide Content

I've established the guide's structure, focusing on the molecule's physicochemical properties. I've compiled initial data, including molecular formula, weight, and CAS number. I am detailing how to measure pKa, LogP, and solubility through experimental protocols, complete with Graphviz workflow diagrams for clarity. I plan to detail how to predict the spectral data.

Developing Guide Content

I've outlined the technical guide based on the retrieved data and expert requirements, and it's taking shape. I'm focusing on crafting in-depth sections on pKa, LogP, and solubility, along with spectral data predictions. I will detail how these values can be determined experimentally, complete with workflow diagrams created via Graphviz. I will include a detailed reference section with clickable URLs.

Technical Whitepaper: 3-(1,3-Dioxolan-2-yl)piperidine – Structural Analysis & Synthetic Utility

Topic: 3-(1,3-Dioxolan-2-yl)piperidine Chemical Structure and Molecular Weight Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, 3-(1,3-Dioxolan-2-yl)piperidine (CAS: 1001939-65-6) serves as a critical heterobifunctional building block.[1][2] It functions primarily as a "masked" form of piperidine-3-carbaldehyde, offering a stable acetal moiety that withstands basic and nucleophilic conditions while retaining the reactivity of the secondary amine. This whitepaper provides a comprehensive technical analysis of its structure, physicochemical properties, synthetic pathways, and strategic applications in high-throughput drug discovery.

Chemical Identity & Structural Analysis[3]

The compound consists of a saturated six-membered piperidine ring substituted at the 3-position with a 1,3-dioxolane ring.[1][3] The dioxolane group acts as a cyclic acetal protecting group for the aldehyde functionality.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 3-(1,3-Dioxolan-2-yl)piperidine |

| CAS Number | 1001939-65-6 |

| Molecular Formula | C₈H₁₅NO₂ |

| SMILES | C1CNCC(C1)C2OCCO2 |

| InChI Key | Derived from structure |

Structural Topology

The molecule possesses a chiral center at the C3 position of the piperidine ring. While often supplied as a racemate in commercial building blocks, the separation of enantiomers is crucial for structure-activity relationship (SAR) studies in drug development.

-

Core: Piperidine (Secondary amine, basic, nucleophilic).

-

Substituent: 1,3-Dioxolane (Cyclic acetal, stable to base/nucleophiles, acid-labile).

-

Stereochemistry: The C3 carbon is chiral (

hybridized).

Physicochemical Properties[3][10][11]

Understanding the physical parameters is essential for handling and integration into synthetic workflows.

| Property | Value / Range | Notes |

| Molecular Weight | 157.21 g/mol | Calculated based on C₈H₁₅NO₂ |

| Exact Mass | 157.1103 Da | Monoisotopic mass |

| Physical State | Viscous Liquid / Low-melting Solid | Depends on purity and enantiomeric excess |

| pKa (Calculated) | ~10.5 - 11.0 | Characteristic of secondary piperidine amines |

| LogP (Predicted) | ~0.4 - 0.8 | Moderate lipophilicity; water-soluble as salt |

| Boiling Point | ~240–250 °C (est. at 760 mmHg) | High boiling point due to polarity |

Synthetic Pathways[3][10]

The primary synthesis of 3-(1,3-Dioxolan-2-yl)piperidine involves the chemoselective protection of the aldehyde group in piperidine-3-carbaldehyde (or its N-protected precursor).

Protocol: Acetal Protection

Reaction: Condensation of 3-formylpiperidine with ethylene glycol.

-

Reagents: Piperidine-3-carbaldehyde (or N-Boc-3-formylpiperidine), Ethylene Glycol (1.2–1.5 eq), p-Toluenesulfonic acid (pTsOH, cat.).

-

Solvent: Toluene or Benzene (for azeotropic water removal).

-

Apparatus: Dean-Stark trap.

-

Conditions: Reflux for 4–12 hours.

-

Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄.

-

Purification: Vacuum distillation or column chromatography (DCM/MeOH).

Note: If starting with N-Boc protected material, the Boc group is typically retained during acetalization if mild acid catalysis is used, or removed in a subsequent step.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesizing the core building block and its subsequent deprotection.

Caption: Figure 1. Acid-catalyzed acetalization pathway for the synthesis of 3-(1,3-Dioxolan-2-yl)piperidine.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in drug discovery, particularly for GPCR and kinase inhibitor programs. Its utility lies in the orthogonal reactivity of its functional groups.

The "Masked Aldehyde" Strategy

The free aldehyde group is unstable and prone to oxidation or polymerization. The dioxolane ring masks this reactivity, allowing chemists to perform harsh modifications on the piperidine nitrogen (e.g., S_NAr, amide coupling, reductive amination) without affecting the C3-substituent.

Workflow:

-

N-Derivatization: React the secondary amine with an aryl halide or carboxylic acid.

-

Deprotection: Treat with aqueous acid (HCl/THF) to reveal the aldehyde.

-

Diversification: Use the regenerated aldehyde for Wittig olefination or reductive amination to install a "tail" on the molecule.

Visualization: Drug Discovery Logic

Caption: Figure 2.[4] Strategic application of the dioxolane scaffold in divergent library synthesis.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) and oxidation over time.

-

Stability:

-

Safety: Treat as a standard organic base. Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (n.d.). 3-(1,3-dioxolan-2-yl)piperidine.[1][2][3][7][8][9][10] National Library of Medicine. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection protocols).

Sources

- 1. Piperidines | CymitQuimica [cymitquimica.com]

- 2. Esteri e Derivati | CymitQuimica [cymitquimica.com]

- 3. Éteres | CymitQuimica [cymitquimica.com]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - PEG-embedded KBr3: A recyclable catalyst for multicomponent coupling reaction for the efficient synthesis of functionalized piperidines [beilstein-journals.org]

- 7. 3-(1,3-dioxolan-2-yl)piperidine 97% | CAS: 1001939-65-6 | AChemBlock [achemblock.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chem960.com [chem960.com]

- 10. Éteres | CymitQuimica [cymitquimica.com]

The Thermodynamic Stability of the Dioxolane Ring in Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of Piperidine and Dioxolane in Medicinal Chemistry

The piperidine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile three-dimensional architecture that can be readily functionalized to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3][4] The introduction of chiral centers within the piperidine scaffold further expands its utility in creating molecules with precise spatial arrangements for optimal target engagement.[3][4]

Similarly, the 1,3-dioxolane ring, a five-membered cyclic acetal, serves a critical role in synthetic and medicinal chemistry.[5] It is widely employed as a protecting group for aldehydes and ketones due to its stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.[6][7] Beyond its protective role, the dioxolane moiety is found in numerous biologically active compounds, where it can influence properties such as solubility, metabolic stability, and receptor binding.[5][8]

The combination of these two structural motifs in piperidine-dioxolane derivatives creates a unique chemical space for the development of novel therapeutics. However, the successful application of these hybrid structures is contingent on a thorough understanding of their inherent stabilities. This guide provides an in-depth technical analysis of the thermodynamic stability of the dioxolane ring when incorporated into piperidine derivatives, with a focus on the underlying principles, experimental evaluation, and implications for drug design and development.

Factors Governing the Thermodynamic Stability of the Dioxolane Ring

The stability of the dioxolane ring in piperidine derivatives is not absolute but is rather a dynamic interplay of several structural and electronic factors. A comprehensive understanding of these factors is paramount for predicting and controlling the behavior of these molecules in various chemical and biological environments.

The Anomeric Effect: A Key Stereoelectronic Influence

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position.[9] In the context of a dioxolane ring, this effect arises from the stabilizing interaction between the lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the adjacent C-O bond.[10][11][12] This hyperconjugative interaction is maximized when the substituent is in the axial position, leading to a more stable conformation. The magnitude of the anomeric effect can be significant, often estimated to be between 4-8 kJ/mol in sugar-like molecules.[9] The nonplanarity of the 1,3-dioxole ring has been attributed to the anomeric effect.[13]

Steric and Conformational Considerations

While the anomeric effect provides a degree of electronic stabilization, steric interactions play a crucial role in the overall conformational preference and, consequently, the thermodynamic stability of the dioxolane ring. The piperidine ring itself typically adopts a chair conformation to minimize steric strain.[14] When a dioxolane ring is spiro-fused to the piperidine, the conformational preferences of both rings become interdependent.

Substituents on either the piperidine or the dioxolane ring can introduce significant steric hindrance. For instance, bulky substituents on the piperidine ring adjacent to the spiro-center can influence the puckering of the dioxolane ring and potentially destabilize certain conformations. Conversely, substituents on the dioxolane ring will experience steric interactions with the piperidine ring, particularly with the axial protons. The overall thermodynamic stability is a fine balance between the stabilizing anomeric effect and destabilizing steric repulsions. Computational studies are often employed to predict the minimum energy conformers of N-substituted piperidine derivatives.[15]

Hydrolytic Stability: The Achilles' Heel in Acidic Environments

A defining characteristic of acetals and ketals, including the dioxolane ring, is their lability under acidic conditions.[16][17] The mechanism of acid-catalyzed hydrolysis involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized carboxonium ion intermediate.[16][17] This intermediate is then attacked by water to ultimately yield the corresponding diol and carbonyl compound. The formation of this carboxonium ion is generally considered the rate-determining step.[16][17]

The rate of hydrolysis is highly dependent on the stability of the carboxonium ion intermediate. Electron-donating groups attached to the carbon of the dioxolane ring (the original carbonyl carbon) will stabilize the positive charge of the carboxonium ion, thereby accelerating the rate of hydrolysis.[17] Conversely, electron-withdrawing groups will destabilize the intermediate and slow down the hydrolysis. The pH of the environment is a critical factor, with the rate of hydrolysis increasing significantly in more acidic conditions.[18]

It is important to note that dioxolanes are generally stable under neutral and basic conditions.[19][20][21] This differential stability is a key feature exploited in their use as protecting groups.[6]

Experimental and Computational Assessment of Stability

A combination of experimental and computational techniques is essential for a thorough evaluation of the thermodynamic stability of the dioxolane ring in piperidine derivatives.

Experimental Protocols

Kinetic Studies of Hydrolysis

A fundamental experimental approach to quantifying the stability of a dioxolane-containing piperidine derivative is to measure its rate of hydrolysis under controlled acidic conditions.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precise pH values (e.g., pH 1, 3, 5, and 7.4) to mimic different physiological and chemical environments.

-

Sample Preparation: Dissolve a known concentration of the piperidine-dioxolane compound in a suitable solvent that is miscible with the aqueous buffer (e.g., acetonitrile or DMSO).

-

Initiation of Hydrolysis: Add a small aliquot of the compound's stock solution to a pre-thermostated buffer solution at a specific temperature (e.g., 37 °C).

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the hydrolysis by adding a neutralizing agent (e.g., a strong base).

-

Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the remaining starting material and the appearance of the hydrolysis products (the diol and the corresponding ketone or aldehyde derived from the piperidine).

-

Data Analysis: Plot the concentration of the starting material versus time and fit the data to an appropriate rate equation (typically first-order kinetics) to determine the rate constant (k) for hydrolysis at each pH.

-

Half-Life Calculation: Calculate the half-life (t1/2) of the compound at each pH using the equation t1/2 = 0.693/k.

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.

Key NMR Techniques:

-

1H NMR: The chemical shifts and coupling constants of the protons on the piperidine and dioxolane rings can provide valuable information about their spatial arrangement. For example, the magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These 2D NMR experiments can identify protons that are close in space, even if they are not directly bonded. The observation of NOEs between specific protons on the piperidine and dioxolane rings can provide direct evidence for their relative orientation and help to establish the preferred conformation.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between different conformers. Changes in the chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational interchange.

Computational Modeling

Computational chemistry provides invaluable insights into the structural and energetic properties of molecules, complementing experimental data.

Common Computational Methods:

-

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. MM calculations are computationally inexpensive and are well-suited for conformational searches to identify low-energy conformers.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules. DFT calculations can be used to optimize the geometries of different conformers and to calculate their relative energies, providing a quantitative measure of their thermodynamic stability.[22]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the strength of stereoelectronic interactions, such as the anomeric effect, by calculating the interaction energy between donor (lone pair) and acceptor (antibonding) orbitals.[10][11][12]

Data Presentation and Visualization

Tabular Summary of Stability Data

| Compound/System | Stability Parameter | Value | Conditions | Reference |

| 2-Phenyl-1,3-dioxolane | Hydrolysis Half-life | < 5 minutes | Acidic | [20] |

| Benzaldehyde Acetal (BzAc) | Hydrolysis Rate | Slower | pH 5 | [23] |

| Cyclohexyl Ketal (CyHK) | Hydrolysis Rate | Faster than BzAc | pH 5 | [23] |

| 1,3-Dioxane | Conformational Energy | 5.7 kcal/mol (Chair-Twist) | - | [24] |

| Piperidine | NH-equatorial Preference (ΔG°) | 0.4 ± 0.2 kcal/mol | Gas phase/Non-interacting solvents | [14] |

Visualizing Key Concepts and Workflows

Mechanism of Acid-Catalyzed Dioxolane Hydrolysis

Caption: Acid-catalyzed hydrolysis of a dioxolane ring.

Experimental Workflow for Kinetic Analysis

Caption: Factors influencing dioxolane ring stability.

Implications for Drug Development

A thorough understanding of the thermodynamic stability of the dioxolane ring in piperidine derivatives has profound implications for various stages of the drug development process:

-

Drug Design and Lead Optimization: Knowledge of the factors that influence dioxolane stability allows medicinal chemists to design molecules with an appropriate balance of stability and reactivity. For instance, if a drug is intended for oral administration, the dioxolane moiety must be sufficiently stable to withstand the acidic environment of the stomach. [25]Conversely, if the dioxolane is part of a prodrug strategy designed to release the active compound under specific physiological conditions (e.g., in the acidic microenvironment of a tumor), its hydrolysis rate can be fine-tuned by modifying the substituents.

-

Formulation and Storage: The stability profile of a drug candidate dictates its formulation requirements. Compounds with acid-labile dioxolane rings may require enteric coatings or formulation in non-aqueous vehicles to prevent premature degradation. Furthermore, understanding the stability under various temperature and humidity conditions is crucial for establishing appropriate storage conditions and shelf-life. [18]

-

In Vivo Efficacy and Pharmacokinetics: The stability of the dioxolane ring in vivo will directly impact the pharmacokinetic profile of a drug. A highly labile dioxolane may lead to rapid clearance and a short duration of action. Conversely, a very stable dioxolane may prevent the release of the active form of a prodrug. The interplay between the dioxolane and metabolic enzymes, such as cytochrome P450s, also needs to be considered, as this can be an alternative pathway for ring cleavage. [26]

Conclusion

The thermodynamic stability of the dioxolane ring in piperidine derivatives is a multifaceted property governed by a delicate balance of stereoelectronic, steric, and environmental factors. The anomeric effect provides inherent electronic stabilization, while steric interactions arising from the fused piperidine ring and its substituents can introduce conformational strain. The susceptibility of the dioxolane to acid-catalyzed hydrolysis is a critical consideration, particularly for orally administered drugs.

A comprehensive assessment of stability, employing a combination of kinetic studies, advanced NMR techniques, and computational modeling, is essential for the rational design and successful development of piperidine-dioxolane-based therapeutics. By understanding and controlling the stability of this important structural motif, researchers can unlock the full potential of these hybrid molecules in the quest for novel and effective medicines.

References

-

Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? The Journal of Organic Chemistry, 65(13), 3910–3919. [Link]

-

Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry. [Link]

-

Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 253–261. [Link]

-

Demir, B., & Yilmaz, G. (2018). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Chemistry and Physics, 219(19), 1800257. [Link]

-

Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. Formation of the resonance-stabilized caboxonium ion intermediate, shown within the square bracket in the top, is considered to be the rate-determining step of this cleavage reaction. Therefore, structures of R 1 , R 2 , and R 3 will all influence the kinetics of this cleavage reaction. ResearchGate. [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Shukla, R., & Chopra, D. (2026). Conformational Stability through B···O Triel Bonding: A Computational Investigation of Dioxaborolane-Oxoacetates Derivatives. The Journal of Physical Chemistry A. [Link]

-

Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really. ResearchGate. [Link]

-

Organic Chemistry Explained!. (2021). Acetals, Hemiacetals, Ketals & Hemiketals. Organic Chemistry Explained!. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd. [Link]

-

El-Massaoudi, M., et al. (2019). Theoretical investigation of the heterocyclic molecules type dioxolane obtained from the protection reactions between carbonyl compounds. Journal of Materials and Environmental Science, 10(10), 964-977. [Link]

-

Laane, J., et al. (1993). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. ResearchGate. [Link]

-

Rzepa, H. (2015). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. [Link]

-

Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

-

Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]

-

Zhang, K., et al. (2022). Experimental and Kinetic Modeling Study of 1,3-Dioxolane Oxidation and Comparison with Dimethoxymethane. Energy & Fuels, 36(14), 7757–7770. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. International Journal of Molecular Sciences, 22(24), 13511. [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. [Link]

-

Wildenberg, A., et al. (2021). An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. ResearchGate. [Link]

-

Uçar, G., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(6), 7184–7198. [Link]

-

University of Liverpool. (n.d.). Lecture 9: Acetals. University of Liverpool. [Link]

-

Dickson. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. [Link]

-

Wikipedia. (n.d.). Dioxolane. Wikipedia. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane (CAS 646-06-0). Cheméo. [Link]

-

DeKimpe, N., et al. (2000). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 56(24), 3879-3916. [Link]

-

Al-Ostath, A. I., et al. (2025). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Chemistry & Biodiversity. [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Pérez-Benítez, J., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 30(1), 1. [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link]

-

Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

NIST. (n.d.). 1,3-Dioxolane. NIST WebBook. [Link]

-

Kirichok, A. A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

-

Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1), 1-10. [Link]

-

da Silva, A. B. F., et al. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. Dimethyl Acetals [organic-chemistry.org]

- 20. scribd.com [scribd.com]

- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 22. chemical.journalspub.info [chemical.journalspub.info]

- 23. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 26. organicchemexplained.com [organicchemexplained.com]

An In-depth Technical Guide to 3-(1,3-Dioxolan-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Dioxolan-2-yl)piperidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental literature on this specific isomer is limited, this document consolidates available registry data and leverages established principles of organic chemistry to present its core characteristics. The guide covers its chemical identity, a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and a discussion of its potential applications based on the well-documented importance of the piperidine scaffold. Safety and handling protocols, derived from data on analogous structures, are also included to ensure responsible laboratory practice.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable properties: the saturated, sp³-rich framework provides a three-dimensional geometry that can facilitate complex and specific interactions with biological targets, a feature often lacking in flat, aromatic systems.[2][3] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and modulating pharmacokinetic properties.[4]

This guide focuses on a specific derivative, 3-(1,3-Dioxolan-2-yl)piperidine. The introduction of a dioxolane group at the 3-position serves two primary functions from a synthetic chemistry perspective. Firstly, it acts as a stable protecting group for a formyl (aldehyde) functionality.[5][6] This allows for extensive chemical modifications on the piperidine ring, particularly at the nitrogen atom, without interference from a reactive aldehyde. Secondly, the dioxolane ring itself can influence the molecule's biological activity through hydrogen bonding interactions with target sites.[7][8] The strategic placement at the 3-position offers a distinct vector for structural elaboration compared to the more commonly available 4-substituted analogs, making it a valuable building block for exploring novel chemical space.[4][9]

Core Registry and Physicochemical Data

The fundamental identifiers and computed physicochemical properties for 3-(1,3-Dioxolan-2-yl)piperidine are summarized below. These values are critical for laboratory handling, reaction setup, and analytical characterization.

| Identifier | Value | Source |

| CAS Number | 1001939-65-6 | Commercial Supplier Data |

| Molecular Formula | C₈H₁₅NO₂ | Commercial Supplier Data |

| Molecular Weight | 157.21 g/mol | Commercial Supplier Data |

| IUPAC Name | 3-(1,3-Dioxolan-2-yl)piperidine | |

| Predicted XlogP | 0.7 | PubChem (CID 13566749 for N-methyl derivative) |

| Predicted H-Bond Donors | 1 | ChemScene (for 4-isomer) |

| Predicted H-Bond Acceptors | 3 | ChemScene (for 4-isomer) |

Proposed Synthesis and Methodologies

Synthetic Workflow Overview

The proposed synthesis begins with the commercially available 3-cyanopyridine. This precursor undergoes a controlled reduction to form 3-pyridinecarboxaldehyde. The aldehyde is then protected as a 1,3-dioxolane acetal, and the final step involves the catalytic hydrogenation of the pyridine ring to yield the target piperidine.

Caption: Proposed synthetic workflow for 3-(1,3-Dioxolan-2-yl)piperidine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative methodology based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Pyridinecarboxaldehyde from 3-Cyanopyridine

-

Principle: The catalytic reduction of a nitrile to an aldehyde requires careful control to prevent over-reduction to the corresponding amine or alcohol. This is often achieved by limiting the hydrogen supply or using specific catalyst systems in an acidic aqueous medium.[10][11][12]

-

Procedure:

-

To a hydrogenation vessel, add 3-cyanopyridine (1.0 eq) and a suitable solvent such as an aqueous carboxylic acid (e.g., acetic acid).[11]

-

Add a Raney-nickel or palladium-based catalyst (2-10 wt%).[10][11]

-

Pressurize the vessel with hydrogen gas to a low pressure (e.g., 0.5-5 bar).[11]

-

Maintain the reaction at a controlled temperature (e.g., < 40°C) and monitor hydrogen uptake closely.[11]

-

Upon consumption of approximately one molar equivalent of hydrogen, stop the reaction.

-

Filter the catalyst and neutralize the reaction mixture.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by distillation or chromatography as needed.

-

Step 2: Protection of 3-Pyridinecarboxaldehyde

-

Principle: The aldehyde is protected as a cyclic acetal by reacting it with ethylene glycol under acidic catalysis. Water is removed to drive the equilibrium towards product formation.[5][13]

-

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and ethylene glycol (1.2-1.5 eq) in a suitable solvent like toluene.

-

Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA).[13]

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(1,3-Dioxolan-2-yl)pyridine, which can be purified by chromatography if necessary.

-

Step 3: Hydrogenation to 3-(1,3-Dioxolan-2-yl)piperidine

-

Principle: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is a robust system for this transformation, often proceeding under mild conditions.[14][15]

-

Procedure:

-

Dissolve 3-(1,3-Dioxolan-2-yl)pyridine (1.0 eq) in glacial acetic acid in a high-pressure hydrogenation vessel.

-

Add PtO₂ catalyst (e.g., 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50-70 bar).[14]

-

Stir the reaction at room temperature until hydrogen uptake ceases (typically 6-8 hours).[14]

-

Carefully vent the vessel and filter the catalyst through a pad of celite.

-

Remove the solvent under reduced pressure.

-

Basify the residue with a strong base (e.g., NaOH solution) to pH > 12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the resulting 3-(1,3-Dioxolan-2-yl)piperidine by vacuum distillation or column chromatography.

-

Spectroscopic and Analytical Characterization (Predicted)

No definitive, published spectra for 3-(1,3-Dioxolan-2-yl)piperidine are available. However, the expected spectroscopic signatures can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs like N-Boc protected piperidines.[16][17]

| Technique | Expected Features |

| ¹H NMR | - Dioxolane Protons: A multiplet or two distinct multiplets integrating to 4H in the range of δ 3.8-4.1 ppm. A singlet or doublet for the C2-H of the dioxolane ring around δ 4.5-5.0 ppm. - Piperidine Ring Protons: A series of complex multiplets between δ 1.2-3.2 ppm. The protons adjacent to the nitrogen (C2-H and C6-H) would be expected in the more downfield region (δ 2.5-3.2 ppm). The proton at the substitution site (C3-H) would likely be a complex multiplet. - N-H Proton: A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Dioxolane Carbons: A signal for the C2 carbon around δ 100-105 ppm. A signal for the two equivalent methylene carbons (C4, C5) around δ 65 ppm. - Piperidine Ring Carbons: Signals for the five piperidine carbons, typically in the range of δ 25-55 ppm. The carbons adjacent to the nitrogen (C2, C6) would be expected around δ 45-55 ppm. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 158.11. |

| IR Spectroscopy | - N-H Stretch: A moderate, broad absorption around 3300-3400 cm⁻¹. - C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. - C-O Stretch: Strong C-O stretching bands characteristic of the acetal group, typically in the 1050-1150 cm⁻¹ region. |

Applications in Drug Development and Medicinal Chemistry

The value of 3-(1,3-Dioxolan-2-yl)piperidine lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential.

Role as a Protected Aldehyde Synthon

The primary application is as a stable precursor to 3-formylpiperidine. The dioxolane group is robust under a wide range of conditions, including those used for N-alkylation, N-acylation, and various coupling reactions, allowing for the elaboration of the piperidine nitrogen. Subsequent deprotection under acidic conditions can unmask the aldehyde for further transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Caption: Synthetic utility of the title compound as a protected aldehyde.

A Scaffold for Biologically Active Molecules

The 3-substituted piperidine framework is a key component in numerous approved drugs and clinical candidates targeting a wide range of diseases.[1][4][9] By providing a non-planar scaffold, it enables precise spatial orientation of functional groups, leading to enhanced potency and selectivity. The 3-amino and 3-carboxamide piperidine motifs, for instance, are crucial in inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes and as modulators of various CNS targets.[18] This building block provides a direct route to analogs where the substituent is a formyl group or its derivatives, expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Specific toxicological data for 3-(1,3-Dioxolan-2-yl)piperidine is not available. Therefore, a conservative approach to safety is required, based on the hazards of its parent structures, piperidine and 1,3-dioxolane.

-

Hazard Profile:

-

Piperidine Component: Piperidine is a flammable, corrosive, and toxic liquid. It can cause severe skin and eye burns and is harmful if inhaled or absorbed through the skin.

-

1,3-Dioxolane Component: 1,3-Dioxolane is a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from strong oxidizing agents and acids.

-

Conclusion

3-(1,3-Dioxolan-2-yl)piperidine represents a valuable, albeit under-documented, building block for chemical synthesis and drug discovery. Its structure combines the privileged piperidine scaffold with a protected aldehyde at the 3-position, offering a unique handle for creating diverse libraries of novel compounds. This guide provides a foundational understanding of its properties and potential by integrating confirmed registry data with established chemical principles. By outlining a plausible synthetic route and predicting its analytical characteristics, it serves as a crucial resource for researchers aiming to incorporate this versatile intermediate into their discovery programs, ultimately contributing to the development of next-generation therapeutics.

References

-

The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (2025, August 6). ResearchGate. Available from: [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

-

The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. (2023, August 24). ResearchGate. Available from: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing. Available from: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available from: [Link]

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Helios Tarde. Available from: [Link]

- Wilbert, G., et al. (1966). Process for the production of pyridine aldehydes. US Patent 3,274,206.

-

Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. (2025, June 1). Iraqi Journal of Pharmacy. Available from: [Link]

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing. Available from: [Link]

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available from: [Link]

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. LOCKSS. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Available from: [Link]

-

Process for the preparation of aqueous nicotinaldehyde. European Patent Office. Available from: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]

-

Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. (2024, January 17). EMAN RESEARCH PUBLISHING. Available from: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Available from: [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). RSC Publishing. Available from: [Link]

- Stereoselective synthesis of piperidine derivatives. (2010). Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

-

A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2025, August 6). ResearchGate. Available from: [Link]

-

1-BOC-3-Aminopiperidine. PubChem. Available from: [Link]

-

4-(1,3-Dioxolan-2-yl)piperidine. Chemsrc. Available from: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). PMC. Available from: [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1987). PubMed. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 17. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of the secondary amine in 3-(1,3-Dioxolan-2-yl)piperidine

An In-depth Technical Guide to the pKa of the Secondary Amine in 3-(1,3-Dioxolan-2-yl)piperidine

Introduction: The Critical Role of pKa in Modern Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It quantitatively describes the extent of ionization of a molecule at a given pH. This characteristic profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its solubility, membrane permeability, and interaction with biological targets.[1] The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure found in numerous pharmaceuticals due to its ability to confer favorable properties.[2][3] Understanding and precisely modulating the basicity of the piperidine nitrogen is therefore a critical task in drug design.

This guide provides a detailed technical analysis of the pKa of the secondary amine in 3-(1,3-Dioxolan-2-yl)piperidine. We will explore the foundational basicity of the parent piperidine ring, dissect the electronic influence of the 3-position dioxolane substituent, and provide comprehensive, field-proven protocols for both the experimental determination and computational prediction of this crucial value.

Foundational Basicity: The Piperidine Benchmark

To understand the pKa of a substituted piperidine, one must first consider the parent molecule. Piperidine is a significantly stronger base than its aromatic counterpart, pyridine.[4] This is primarily because the lone pair of electrons on the nitrogen atom of piperidine resides in an sp³ hybridized orbital, making it more available for protonation compared to the sp² hybridized orbital in pyridine.[4]

The basicity of an amine is best quantified by the pKa of its conjugate acid (often denoted as pKaH).[5] A higher pKaH value corresponds to a weaker conjugate acid and, consequently, a stronger base.[5]

| Compound | pKa of Conjugate Acid (pKaH) |

| Piperidine | ~11.1 - 11.2 |

Table 1: Experimentally determined pKa value for the conjugate acid of piperidine, serving as a baseline for comparison.[6][7][8]

Electronic Effects of the 3-(1,3-Dioxolan-2-yl) Substituent

While no direct experimental pKa value for 3-(1,3-Dioxolan-2-yl)piperidine is readily available in the cited literature, we can make a chemically sound prediction based on established principles of physical organic chemistry. The introduction of a substituent on the piperidine ring modulates the basicity of the nitrogen atom, primarily through inductive effects.

The 1,3-dioxolane group, an acetal, contains two electronegative oxygen atoms. These atoms exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the piperidine ring. This withdrawal of electron density extends to the nitrogen atom, which destabilizes the positive charge in its protonated (conjugate acid) form. A less stable conjugate acid is a stronger acid, meaning it will have a lower pKa. Consequently, the parent amine is a weaker base.

The magnitude of this effect is dependent on the distance from the nitrogen atom. A substituent at the 3-position, as in our molecule of interest, will have a noticeable but not extreme effect. It is therefore predicted that the pKa of 3-(1,3-Dioxolan-2-yl)piperidine will be slightly lower than that of unsubstituted piperidine. The introduction of electron-withdrawing groups is a known strategy for modulating amine basicity to optimize drug properties.[9]

Methodologies for pKa Determination

Accurate pKa determination is essential for building structure-activity relationships and for developing robust pharmaceutical formulations. Both experimental and computational methods provide valuable, complementary insights.

Part 1: Experimental Determination Protocols

Potentiometric titration is considered a gold-standard, high-precision technique for pKa measurement.[10] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Detailed Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[11]

-

Solution Preparation:

-

Dissolve the sample, 3-(1,3-Dioxolan-2-yl)piperidine, in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[12]

-

Prepare standardized titrant solutions of 0.1 M HCl (for titrating a base) and 0.1 M NaOH.

-

-

Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. This is crucial to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[11][13]

-

Titration Process:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode and begin stirring.

-

Add the titrant (0.1 M HCl) in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This point can be precisely located by finding the inflection point of the titration curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).[10]

-

For compounds that possess a UV-active chromophore near the site of ionization, UV-Vis spectrophotometry offers a highly sensitive method for pKa determination that requires less material than potentiometry.[10][14] The principle relies on the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[15][16]

Detailed Protocol:

-

Solution Preparation:

-

Prepare a series of buffer solutions spanning a pH range that brackets the expected pKa (e.g., for a piperidine derivative, a range from pH 9 to 13 would be appropriate).

-

Prepare a concentrated stock solution of the sample compound in a suitable solvent like DMSO.[14]

-

-

Spectral Measurement:

-

Add a small, constant aliquot of the stock solution to each buffer solution in a quartz cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the sample in each buffer solution.

-

-

Data Analysis:

-

Overlay the spectra to identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

-

Plot the absorbance at these chosen wavelengths against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to a form of the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[1][16]

-

Part 2: Computational pKa Prediction

Computational chemistry offers powerful tools for estimating pKa values, providing valuable guidance in the early stages of drug discovery before a compound is synthesized.[17][18] These methods calculate the Gibbs free energy change (ΔG) associated with the deprotonation of the conjugate acid.

Methodology Overview:

-

Structure Preparation: 3D structures of both the neutral amine (B) and its protonated form (BH+) are generated.

-

Quantum Mechanical Calculations: High-level quantum mechanics calculations, such as Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6), are employed.[17][19][20]

-

Solvation Modeling: The effect of the solvent (water) is crucial and is accounted for using a continuum solvation model like COSMO (Conductor-like Screening Model) or SMD (Solvation Model based on Density).[17][20]

-

Free Energy Calculation: The calculations yield the Gibbs free energies of the solvated species (G(B) and G(BH+)).

-

pKa Prediction: The pKa is derived from the calculated free energy of the deprotonation reaction (BH+ ⇌ B + H+) using thermodynamic cycles.[19][21]

While computationally demanding, these methods can achieve good accuracy and are invaluable for screening large numbers of virtual compounds.

Conclusion

The pKa of the secondary amine in 3-(1,3-Dioxolan-2-yl)piperidine is a critical parameter for any drug development program involving this scaffold. Based on fundamental chemical principles, the electron-withdrawing nature of the 3-position dioxolane substituent is expected to lower the pKa relative to the parent piperidine ring, making the amine less basic. This guide has outlined the theoretical basis for this prediction and provided detailed, actionable protocols for its precise determination using both potentiometric titration and UV-Vis spectrophotometry. Furthermore, an overview of computational prediction methods highlights the synergy between in silico and experimental approaches. A thorough understanding and accurate measurement of this pKa value are indispensable for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates built upon this versatile chemical framework.

References

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

-

ChemIDplus. (n.d.). Piperidine. Retrieved from [Link]

-

Serrano, J. B., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(1), 18-22. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Academia.edu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s518-s525. Retrieved from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-346. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. Retrieved from [Link]

-

Al-Ghafri, S., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(18), 4209. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

-

SciSpace. (2015, November 23). Computational Estimation of the PKa's of Purines and Related Compounds. Retrieved from [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17056-17065. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-370. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(9), 1137-1139. Retrieved from [Link]

-

Liu, C., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(11), 3548. Retrieved from [Link]

-

Quora. (2013, April 8). Why is piperidine stronger as a alkaline than pyridine?. Retrieved from [Link]

-

ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(1), 249-256. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]

-

Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

-

Pearson+. (n.d.). Why is the conjugate acid of morpholine more acidic than the conjugate acid of piperidine?. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?. Retrieved from [Link]

-

ResearchGate. (n.d.). p K a values of common substituted piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-methyl-1,3-dioxolan-2-yl)piperidine. Retrieved from [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 3-(1,3-Dioxolan-2-yl)piperidine in Medicinal Chemistry

Executive Summary: The "Masked Aldehyde" Advantage

In the high-stakes environment of lead optimization, the 3-substituted piperidine scaffold is a "privileged structure," appearing in numerous FDA-approved therapeutics (e.g., Tiagabine, Alogliptin). However, the direct introduction of formyl (-CHO) groups at the 3-position is fraught with stability challenges, including polymerization, oxidation, and epimerization.

3-(1,3-Dioxolan-2-yl)piperidine (CAS: 1001939-65-6) serves as a critical tactical reagent. It acts as a masked 3-formylpiperidine , providing a shelf-stable precursor that releases the reactive aldehyde only upon demand. This guide details the technical workflow for leveraging this intermediate to access diverse chemical space, specifically targeting reductive amination and olefination pathways essential for GPCR and kinase inhibitor discovery.

Synthesis & Structural Integrity

The synthesis of 3-(1,3-Dioxolan-2-yl)piperidine is typically achieved via the catalytic hydrogenation of its pyridine analog. This process establishes the piperidine core while preserving the acid-labile acetal protecting group.

Core Synthesis Protocol (Pyridine Reduction)

-

Objective: Conversion of 3-(1,3-dioxolan-2-yl)pyridine to 3-(1,3-dioxolan-2-yl)piperidine.

-

Criticality: Selection of catalyst and solvent is vital to prevent acetal cleavage or hydrogenolysis of the C-O bonds.

Experimental Workflow:

-

Reagents: 3-(1,3-dioxolan-2-yl)pyridine (1.0 equiv), 5% Rh/C or PtO₂ (5 mol%), MeOH (0.2 M).

-

Conditions: Hydrogen atmosphere (balloon or 50 psi Parr shaker), Ambient Temperature, 12–24 h.

-

Workup: Filter through Celite® to remove catalyst. Concentrate in vacuo.

-

Validation:

-

¹H NMR (CDCl₃): Diagnostic acetal proton at ~5.8 ppm (pyridine) shifts to ~4.7 ppm (piperidine). Disappearance of aromatic signals.

-

Stability Check: Ensure no aldehyde peak (~9.8 ppm) is visible, indicating premature deprotection.

-

Deprotection & Divergent Functionalization[1][2]

The utility of this building block lies in its controlled hydrolysis. The generated 3-formylpiperidine is a "hot" electrophile, ideal for immediate downstream coupling.

Validated Deprotection Protocol

Causality: We use a biphasic or mild aqueous acid system to liberate the aldehyde. Strong anhydrous acids can degrade the secondary amine or cause polymerization.

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-(1,3-dioxolan-2-yl)piperidine (1.0 mmol) in THF (5 mL).

-

Hydrolysis: Add 1M HCl (5 mL). Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC (stain with DNPH; aldehyde appears as a yellow/orange spot).

-

-

Neutralization (Critical): Carefully adjust pH to ~7–8 using sat. NaHCO₃.

-

Note: The free aldehyde is unstable. Do not isolate. Proceed immediately to the next step (e.g., Reductive Amination).

-

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the central role of the acetal intermediate in accessing distinct chemical series.

Figure 1: Divergent synthetic pathways from the acetal precursor to bioactive scaffolds.[1]

Medicinal Chemistry Application: MAGL Inhibitors

A prime example of this scaffold's utility is found in the development of Monoacylglycerol Lipase (MAGL) inhibitors , which are potential therapeutics for neuroinflammation and pain.

Case Study Analysis

In a 2020 study published in the Journal of Medicinal Chemistry, researchers utilized 3-substituted piperidines to access a hydrophobic subpocket of the MAGL enzyme.

-

The Challenge: Accessing the "Val191/Tyr194" pocket required a flexible linker with a specific aryl terminus.

-

The Solution: The 3-formylpiperidine intermediate (derived from the acetal) allowed for a reductive amination with various anilines.

-

Outcome: This strategy yielded Compound 36, a reversible inhibitor with an IC₅₀ of 15 nM.[2]

Optimized Reductive Amination Protocol

For synthesizing libraries of 3-aminomethylpiperidines (like the MAGL inhibitors), the choice of reducing agent is paramount to avoid over-reduction or side reactions.

| Parameter | Standard Condition | Optimized Condition (Recommended) | Rationale |

| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ (STAB) | STAB is less toxic and allows for "one-pot" reductive amination without pre-forming the imine. |

| Solvent | Methanol | DCE or DCM | Chlorinated solvents stabilize the iminium ion intermediate. |

| Additive | Acetic Acid | Acetic Acid (1 eq) | Catalyzes imine formation; essential when using STAB. |

| Temperature | Reflux | Room Temperature | Prevents racemization at the C3 position. |

Protocol:

-

Combine in situ generated 3-formylpiperidine (1.0 eq) and the amine partner (1.1 eq) in DCE.

-

Add AcOH (1.0 eq) and stir for 30 min.

-

Add NaBH(OAc)₃ (1.5 eq) and stir overnight at RT.

-

Quench with aq. NaHCO₃ and extract with DCM.

Advanced Pathway: Olefination for Linker Synthesis

Beyond amines, the aldehyde is a gateway to carbon-carbon bond formation, essential for constructing PROTAC linkers or extending the pharmacophore.

Figure 2: Wittig olefination pathway for carbon chain extension.

Technical Note: For high E-selectivity (trans), use stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) in refluxing THF or Toluene. For Z-selectivity, use unstabilized ylides under salt-free conditions (LiHMDS base).

References

-

Wang, J., et al. (2020).[2] "Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors."[2] Journal of Medicinal Chemistry, 63(11), 6003–6027. [2]

-

Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(2).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44534729, 3-(1,3-Dioxolan-2-yl)piperidine.

Sources

MSDS and safety data sheet for 3-(1,3-Dioxolan-2-yl)piperidine handling

Technical Safety & Handling Guide: 3-(1,3-Dioxolan-2-yl)piperidine

CAS Number: 1001939-65-6 Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Synonyms: 2-(Piperidin-3-yl)-1,3-dioxolane; 3-Formylpiperidine ethylene acetal.

Executive Summary & Chemical Context

3-(1,3-Dioxolan-2-yl)piperidine is a specialized heterocyclic building block used primarily in medicinal chemistry. It features a secondary amine (piperidine ring) and a cyclic acetal (dioxolane). This bifunctionality makes it a critical intermediate for synthesizing complex alkaloids and pharmaceutical candidates where a "masked" formyl group is required.

The Safety Paradox: While less volatile and acutely toxic than its parent compound (piperidine), this molecule presents a dual stability challenge:

-

Amine Reactivity: The secondary amine is nucleophilic and basic, susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂.

-

Acetal Lability: The dioxolane ring is a protecting group for an aldehyde. It is stable to bases and nucleophiles but highly sensitive to aqueous acids , which will hydrolyze the acetal to release the reactive aldehyde, potentially leading to uncontrolled polymerization.

Hazard Identification & GHS Classification

Note: While specific toxicological data for this exact isomer is limited compared to the 4-isomer, the following classification is derived from Structure-Activity Relationship (SAR) analysis of piperidine derivatives and available supplier data.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[1] | H318 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

Precautionary Highlights:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Strategic Handling & Engineering Controls

Handling this compound requires a workflow that mitigates both personnel exposure and compound degradation.[2][4][5] The following protocol integrates safety with chemical stability preservation.

Engineering Controls

-

Primary Containment: All open-vessel manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Atmosphere: Manipulate under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent the formation of piperidine carbamates (reaction with CO₂).

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Eyes | Chemical Splash Goggles | Secondary amines are basic; splashes can cause corneal opacity. Safety glasses are insufficient for liquid handling. |